molecular formula C12H15NO4 B13584425 2-(4-(Dimethylamino)phenyl)succinic acid

2-(4-(Dimethylamino)phenyl)succinic acid

Cat. No.: B13584425
M. Wt: 237.25 g/mol
InChI Key: QTDCCOAJVWTMAV-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)succinic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a succinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)succinic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)succinic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. The succinic acid moiety may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 2-(4-(Dimethylamino)phenyl)acetic acid
  • 4-(Dimethylamino)phenylacetic acid

Uniqueness

2-(4-(Dimethylamino)phenyl)succinic acid is unique due to the presence of both a dimethylamino group and a succinic acid moiety. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]butanedioic acid

InChI

InChI=1S/C12H15NO4/c1-13(2)9-5-3-8(4-6-9)10(12(16)17)7-11(14)15/h3-6,10H,7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

QTDCCOAJVWTMAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)O)C(=O)O

Origin of Product

United States

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